Sodium chlorofluoroacetate

GSTZ1 mechanism-based inactivation dihaloacetate toxicokinetics drug metabolism

Sodium chlorofluoroacetate (CAS 70395-35-6; molecular formula C₂HClFNaO₂; molecular weight 134.47 g·mol⁻¹), systematically named sodium 2-chloro-2-fluoroacetate, is a mixed halogenated acetate salt classified as an α-haloalkanoic acid derivative and a drinking-water disinfection by-product congener. It exists as a white crystalline solid freely soluble in water and polar organic solvents, and is commercially available at standard purities of 95–98% with batch-specific quality control documentation including NMR, HPLC, and GC certificates.

Molecular Formula C2HClFNaO2
Molecular Weight 134.47 g/mol
CAS No. 70395-35-6
Cat. No. B1304047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium chlorofluoroacetate
CAS70395-35-6
Molecular FormulaC2HClFNaO2
Molecular Weight134.47 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(F)Cl.[Na+]
InChIInChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
InChIKeyCETNZZYKKVKEFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Chlorofluoroacetate (CAS 70395-35-6): Procurement-Relevant Identity, Class, and Regulatory Profile


Sodium chlorofluoroacetate (CAS 70395-35-6; molecular formula C₂HClFNaO₂; molecular weight 134.47 g·mol⁻¹), systematically named sodium 2-chloro-2-fluoroacetate, is a mixed halogenated acetate salt classified as an α-haloalkanoic acid derivative and a drinking-water disinfection by-product congener [1]. It exists as a white crystalline solid freely soluble in water and polar organic solvents, and is commercially available at standard purities of 95–98% with batch-specific quality control documentation including NMR, HPLC, and GC certificates . The compound has been notified under the EU CLP Regulation (EC 825-703-7) with a harmonised classification of Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335; lungs, inhalation), carrying the GHS signal word 'Warning' [2]. Its dual halogen substitution—one chlorine and one fluorine on the α-carbon—distinguishes it structurally from the mono-halogenated acetates (sodium fluoroacetate, sodium chloroacetate) and the gem-difluorinated analog sodium chlorodifluoroacetate (CAS 1895-39-2), with attendant consequences for enzyme recognition, metabolic stability, and thermal decomposition chemistry that are directly relevant to scientific procurement decisions.

Workflow Dihaloacetate mechanistic probe for enzyme and metabolism studies
Selection Logic Non-GSTZ1-inactivating halogenated acetate with dual halogen substitution
Regulatory Context Lower acute toxicity hazard band than sodium fluoroacetate; Warning signal word

Why Sodium Chlorofluoroacetate Cannot Be Swapped with Sodium Fluoroacetate, Sodium Chlorodifluoroacetate, or Dichloroacetate in Research and Industrial Workflows


Halogenated acetate salts share a generic α-haloacetate scaffold but exhibit profound divergence in enzyme inhibition profile, metabolic persistence, and thermal decomposition chemistry. Sodium chlorofluoroacetate (CFA) is a fluorine-containing dihaloacetate that undergoes GSTZ1-catalyzed biotransformation without causing mechanism-based inactivation of the enzyme, whereas its fluorine-lacking analog dichloroacetate (DCA) irreversibly inactivates GSTZ1, leading to self-inhibited clearance and accumulation toxicity [1]. In head-to-head toxicokinetic studies, the elimination half-life of CFA stereoisomers differs by approximately 7.2-fold (0.79 vs. 0.11 h), stereospecificity that is preserved even under GST-ζ-depleted conditions—a kinetic pattern opposite to that of bromochloroacetate (BCA) where GST-ζ depletion abolishes stereospecific elimination [2]. Furthermore, thermal decarboxylation of sodium chlorofluoroacetate generates chlorofluorocarbene (:CClF) rather than difluorocarbene (:CF₂), yielding distinct cyclopropanation and insertion chemistry compared to the widely used difluorocarbene precursor sodium chlorodifluoroacetate (SCDA; CAS 1895-39-2), which decarboxylates at approximately 95 °C in aqueous media versus 180–190 °C in high-boiling solvents (diglyme/triglyme) for CFA [3]. These mechanistically grounded differences mean that generic substitution without accounting for enzyme target engagement, metabolite half-life, or carbene identity will introduce systematic error into toxicological, metabolic, and synthetic-organic studies. Procurement specifications must therefore explicitly reference the CAS number and the chlorine/fluorine stoichiometry to ensure the correct compound is sourced.

Target Sodium Fluoroacetate
Mechanism Mismatch Fluoroacetate enters the TCA cycle via lethal synthesis; chlorofluoroacetate does not, leading to divergent toxicological and metabolic readouts.
Target Dichloroacetate (DCA)
Enzyme Interaction Shift DCA irreversibly inactivates GSTZ1, causing self-potentiating accumulation; CFA avoids this confounding variable in repeated-dose studies.
Target Sodium Chlorodifluoroacetate
Thermal/Carbene Mismatch SCDA generates difluorocarbene at ~95 °C; CFA requires ~180–190 °C to generate chlorofluorocarbene, leading to different insertion products.

Quantitative Differentiation Evidence for Sodium Chlorofluoroacetate (CAS 70395-35-6) Against Its Closest Analogs


GSTZ1 Enzyme Inactivation: Chlorofluoroacetate (CFA) vs. Dichloroacetate (DCA) — Mechanistic Basis for Non-Accumulating Pharmacokinetics

Sodium chlorofluoroacetate (as the CFA anion) is biotransformed by glutathione transferase zeta (GSTZ1-1) to glyoxylic acid but produces negligible GSTZ1 inactivation, in contrast to dichloroacetate (DCA) which acts as a mechanism-based inactivator of the same enzyme. This fluorine-specific protection from GSTZ1 suicide inhibition has been explicitly demonstrated using deuterated substrate tracking, where [²H]chlorofluoroacetic acid was converted to [²H]glyoxylic acid without enzyme inactivation, while [²H]dichloroacetic acid led to progressive loss of GSTZ1 activity [1]. The practical consequence is that repeated or continuous exposure to CFA does not produce the self-potentiating accumulation (plasma half-life prolongation) characteristic of DCA, a clinically and toxicologically significant differentiation [2].

GSTZ1 Enzyme Inactivation: CFA vs. DCA
Head-to-head
GSTZ1 mechanism-based inactivation
Negligible GSTZ1 inactivation; non-inactivator vs. mechanism-based inactivator (DCA)
Supports selection for repeated-dose metabolic studies
Conditions: purified GSTZ1-1 assay, 0.1–1.0 mM, deuterated substrate tracking by GC-MS
GSTZ1 mechanism-based inactivation dihaloacetate toxicokinetics drug metabolism

Stereospecific Elimination Half-Life: Chlorofluoroacetate vs. Bromochloroacetate Under Naive and GST-ζ-Depleted Conditions

In a direct head-to-head study in male F344 rats, racemic chlorofluoroacetate (CFA) exhibited stereoisomer elimination half-lives of 0.79 h and 0.11 h—a ∼7.2-fold difference—compared to (−)-bromochloroacetate (BCA) at 0.07 h and (+)-BCA at 0.40 h [1]. Critically, when GST-ζ was depleted by prior dichloroacetate treatment, (−)- and (+)-BCA lost stereospecific elimination (both ∼0.4 h), whereas CFA stereoisomers retained the same relative difference in elimination rate (0.79 vs. 0.11 h), demonstrating that CFA clearance is controlled by enzymatic pathways independent of GST-ζ activity. In vitro intrinsic metabolic clearance data further confirmed that (−)-BCA metabolism dropped from 2.81 to 0.15 mL·h⁻¹·mg protein⁻¹ upon GST-ζ depletion, while CFA metabolism was substantially less impacted [1].

Stereospecific Elimination: CFA vs. BCA
Head-to-head
Elimination half-life (t½) under GST-ζ depletion
~7.2-fold t½ difference (0.79 vs 0.11 h) preserved for CFA; abolished for BCA
Supports stereospecific kinetic modeling independent of GST-ζ status
Model: Male F344 rats, naïve vs. GST-ζ-depleted, IV administration
stereospecific toxicokinetics dihaloacetate elimination GST-zeta depletion

Thermal Decarboxylation Temperature and Carbene Identity: Sodium Chlorofluoroacetate vs. Sodium Chlorodifluoroacetate as Carbene Precursors

Sodium chlorofluoroacetate undergoes thermal decarboxylation to generate chlorofluorocarbene (:CClF), requiring temperatures of 180–190 °C in high-boiling ethereal solvents such as diglyme or triglyme [1]. This is markedly distinct from sodium chlorodifluoroacetate (SCDA; CAS 1895-39-2), the most commonly employed difluorocarbene precursor, which undergoes smooth decarboxylation at approximately 95 °C in aqueous or DMF media to generate difluorocarbene (:CF₂) [2]. The ∼85–95 °C higher activation threshold for CFA thermolysis reflects the stronger C–F bond relative to C–Cl in the departing carbene fragment and determines the compatibility of each reagent with thermally sensitive substrates: SCDA is suitable for mild conditions (≤100 °C, aqueous-compatible), whereas CFA necessitates rigorously anhydrous, high-temperature protocols but provides access to chlorofluorocarbene insertion chemistry not achievable with SCDA [1][2]. In polymer post-modification applications, CFA-derived carbene achieved exhaustive gem-difluorocyclopropanation of polynorbornene main-chain double bonds, increasing the glass transition temperature by 60 °C and producing air-stable films—a material property outcome contingent on the specific carbene identity [1].

Thermal Decarboxylation & Carbene Identity
Cross-study
Decarboxylation temperature and carbene product
CFA: 180–190 °C, :CClF. vs. SCDA: ~95 °C, :CF₂. ΔTg +60 °C for modified polymer.
Method context for high-temperature anhydrous carbene insertion
Conditions: CFA in diglyme, 180–190 °C, inert atmosphere
difluorocarbene generation gem-difluorocyclopropanation thermolysis conditions

GHS Regulatory Classification: Sodium Chlorofluoroacetate Hazard Profile vs. Sodium Fluoroacetate (Compound 1080) as a Safety-Driven Procurement Filter

Under the EU CLP Regulation, sodium chlorofluoroacetate (EC 825-703-7) carries a notified classification limited to Skin Irritation (Category 2; H315), Eye Irritation (Category 2; H319), and Specific Target Organ Toxicity – Single Exposure (STOT SE 3; H335, lungs via inhalation), with the GHS Signal Word 'Warning' and the Exclamation Mark pictogram; no acute oral, dermal, or inhalation toxicity classification has been assigned due to data lacking [1]. In marked contrast, sodium fluoroacetate (CAS 62-74-8; Compound 1080) is classified as Acute Toxicity Category 2 (H300: Fatal if swallowed; H310: Fatal in contact with skin; H330: Fatal if inhaled) with the GHS Signal Word 'Danger' and Skull and Crossbones pictogram, reflecting an LD50 in rats of approximately 0.2–2 mg·kg⁻¹ [2]. While formal LD50 data for sodium chlorofluoroacetate are not established in the notified CLP inventory, studies on chlorofluoroacetate indicate a substantially lower acute toxicity profile compared to sodium fluoroacetate, consistent with the different mode of action (CFA does not enter the TCA cycle via the 'lethal synthesis' pathway to fluorocitrate that defines fluoroacetate toxicity) [1][2].

GHS Regulatory Hazard Profile
Class-level inference
Acute toxicity hazard banding
CFA: Warning, Skin/Eye Irrit., no acute tox. class. Fluoroacetate: Danger, Fatal if swallowed/inhaled.
Procurement-relevant differentiation for restricted-access laboratories
Data to verify: formal LD50 not established; review CLP notification basis
GHS classification acute toxicity laboratory safety

Optimal Application Scenarios for Sodium Chlorofluoroacetate (70395-35-6) Based on Verified Differentiation Evidence


GSTZ1-Dependent Dihaloacetate Metabolism Studies Requiring a Non-Inactivating Substrate

Investigators studying the catalytic mechanism, substrate specificity, or polymorphic variants of glutathione transferase zeta (GSTZ1-1) should select sodium chlorofluoroacetate as the fluorine-containing α-haloacid probe because it undergoes GSTZ1-catalyzed biotransformation to glyoxylic acid without causing mechanism-based inactivation of the enzyme [1]. This contrasts with dichloroacetate (DCA), which progressively inactivates GSTZ1 and confounds repeated-dose or steady-state kinetic experiments. The deuterated form of CFA ([²H]CFA) is particularly valuable for tracking the fate of the α-hydrogen atom and distinguishing between enol and direct-displacement mechanisms, as demonstrated by Wempe et al. [1]. Tissues with high GSTZ1 expression (liver > kidney) are the most relevant experimental systems [2].

Stereospecific Toxicokinetic Modeling with GST-ζ-Independent Clearance Tracking

For pharmacokinetic studies requiring stereochemical resolution of elimination pathways that are robust to GST-ζ status, racemic sodium chlorofluoroacetate provides a validated experimental system. The ∼7.2-fold difference in elimination half-life between CFA stereoisomers (0.79 vs. 0.11 h in male F344 rats) is preserved even after GST-ζ depletion by DCA pre-treatment, unlike bromochloroacetate (BCA) where stereospecificity is abolished [1]. This property makes CFA the dihaloacetate of choice when studying non-GST-ζ clearance mechanisms, including renal organic anion transporters or alternative GST isoenzymes, without the confounding variable of enzyme inactivation that affects DCA and BCA data interpretation [1].

High-Temperature Carbene-Mediated Polymer Post-Modification and Chlorofluorocarbene Insertion Chemistry

Polymer chemists performing gem-difluorocyclopropanation of main-chain double bonds in metathesis polynorbornenes or related unsaturated polymers should employ sodium chlorofluoroacetate as a thermally activated carbene precursor when the target polymer requires exhaustive double-bond conversion and enhanced thermal stability. Zhigarev et al. demonstrated that CFA thermolysis at 180–190 °C in diglyme achieves complete gem-difluorocyclopropanation of PNBCP, raising the glass transition temperature by 60 °C and conferring air-stability to the resulting films [1]. This application exploits CFA's unique chlorofluorocarbene (:CClF) identity, which cannot be replicated by sodium chlorodifluoroacetate (SCDA), whose ∼95 °C decarboxylation generates :CF₂ rather than :CClF [1][2].

Drinking-Water Disinfection By-Product Research Using a Non-GSTZ-Inhibiting Dihaloacetate Congener

Environmental health scientists investigating the toxicology of haloacetic acid disinfection by-products (DBPs) should include sodium chlorofluoroacetate as a reference compound representing fluorine-containing dihaloacetates that do not function as mechanism-based GSTZ1 inhibitors [1][2]. In controlled exposure studies, CFA's negligible GSTZ1 inactivation allows researchers to isolate toxicological endpoints attributable to dihaloacetate exposure per se, decoupled from the confounding GSTZ1 inhibition and tyrosine catabolism disruption caused by DCA and bromochloroacetate [2]. The compound's established stereospecific toxicokinetic parameters in the F344 rat model provide a benchmark for comparative DBP risk assessment frameworks [1].

Application
Selection Property
Validation Focus
GSTZ1 metabolism studies
Non-inactivating GSTZ1 substrate
Enzyme kinetic endpoint review
Stereospecific toxicokinetic modeling
GST-ζ-independent clearance tracking
Elimination half-life endpoint context
High-temperature carbene insertion
Anhydrous chlorofluorocarbene precursor
Product selectivity and polymer modification review
Drinking-water DBP research
Non-GSTZ1-inhibiting dihaloacetate congener
Comparative toxicological endpoint assessment

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